molecular formula C16H13N3O5S B14201362 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one CAS No. 918538-34-8

2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B14201362
CAS No.: 918538-34-8
M. Wt: 359.4 g/mol
InChI Key: JIPOTGCJSITYHF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound characterized by the presence of nitrophenyl groups and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer processes, while the thiazolidinone ring may interact with biological macromolecules, affecting their function. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is unique due to the combination of nitrophenyl groups and a thiazolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918538-34-8

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-3-7-14(8-4-12)19(23)24)17(15)9-11-1-5-13(6-2-11)18(21)22/h1-8,16H,9-10H2

InChI Key

JIPOTGCJSITYHF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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